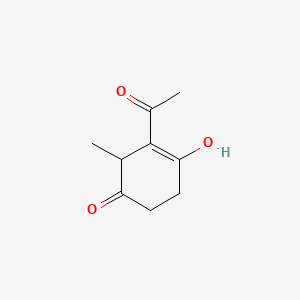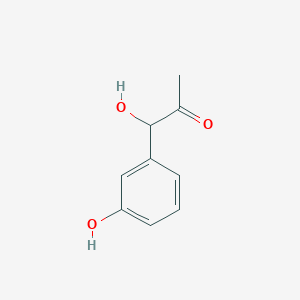![molecular formula C14H19N5S B13836242 4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that incorporates piperidine, pyridine, and triazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Construction of the Triazole Ring: The triazole ring can be formed via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving piperidine, pyridine, and triazole moieties.
Materials Science: The compound’s unique properties may be exploited in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyridine Derivatives: Pyridine-based compounds, such as nicotinamide and isoniazid, have applications in medicinal chemistry.
Triazole Derivatives: Triazole-containing compounds, like fluconazole and voriconazole, are well-known antifungal agents.
Uniqueness
4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of piperidine, pyridine, and triazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential for novel therapeutic agents .
Propiedades
Fórmula molecular |
C14H19N5S |
|---|---|
Peso molecular |
289.40 g/mol |
Nombre IUPAC |
4-(2-piperidin-1-ylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N5S/c20-14-17-16-13(12-4-6-15-7-5-12)19(14)11-10-18-8-2-1-3-9-18/h4-7H,1-3,8-11H2,(H,17,20) |
Clave InChI |
UPGIYJYXESJFRT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C(=NNC2=S)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


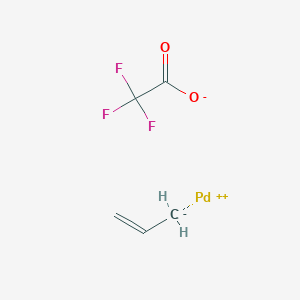

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
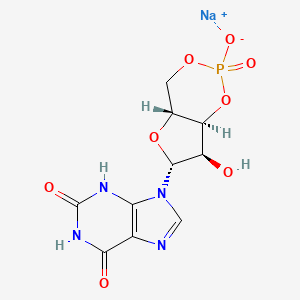
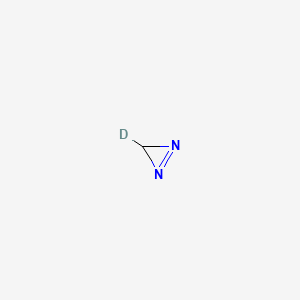
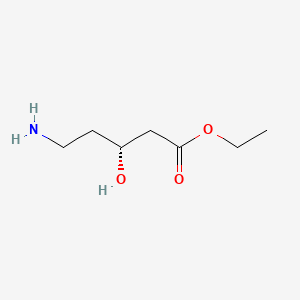

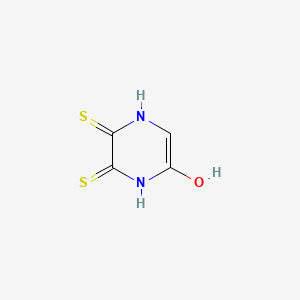
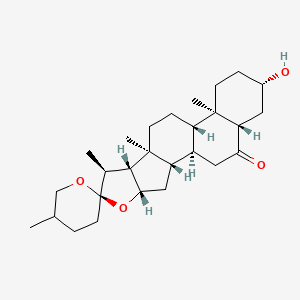
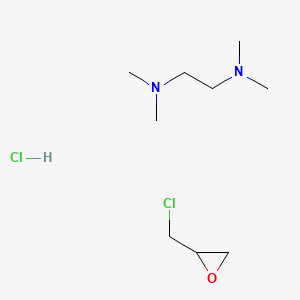
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
